molecular formula C16H19NO4S2 B7561838 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide

4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide

Cat. No. B7561838
M. Wt: 353.5 g/mol
InChI Key: DGFPPHABZOTQRI-UHFFFAOYSA-N
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Description

4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide, also known as MPB or N-(4-isopropylphenyl)-4-methylsulfonylbenzenesulfonamide, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide varies depending on its application. In cancer research, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In pain management, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are mediators of pain and inflammation. In neuroprotection, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide acts as an antioxidant and anti-inflammatory agent, protecting neurons from damage caused by oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, analgesic effects, and neuroprotective effects. In cancer cells, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide induces cell cycle arrest and apoptosis, leading to inhibition of cell growth. In pain management, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide reduces the production of prostaglandins, which are mediators of pain and inflammation. In neuroprotection, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide acts as an antioxidant and anti-inflammatory agent, protecting neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes and its potential applications in cancer research, pain management, and neuroprotection. However, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide also has limitations, including its low solubility in water and potential toxicity at high doses.

Future Directions

For 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide research include further studies on its potential applications in cancer research, pain management, and neuroprotection. Additionally, research could focus on developing more efficient synthesis methods for 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide and exploring its potential as a drug candidate for various diseases.

Synthesis Methods

4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide can be synthesized through a reaction between 4-isopropylphenylamine and 4-methylsulfonylbenzenesulfonyl chloride. The reaction results in the formation of 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide as a white solid with a melting point of 177-179°C.

Scientific Research Applications

4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has been studied for its potential applications in various fields, including cancer research, pain management, and neuroprotection. In cancer research, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In pain management, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has been found to have analgesic effects by inhibiting the activity of certain enzymes involved in pain signaling. In neuroprotection, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has been studied for its ability to protect neurons from oxidative stress and inflammation.

properties

IUPAC Name

4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c1-12(2)13-4-6-14(7-5-13)17-23(20,21)16-10-8-15(9-11-16)22(3,18)19/h4-12,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFPPHABZOTQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide

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